molecular formula C11H13BrFN B13171812 N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine

N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B13171812
M. Wt: 258.13 g/mol
InChI Key: JSIOAFUWUBTUPU-UHFFFAOYSA-N
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Description

N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine: is an organic compound with the molecular formula C11H13BrFN It is a cyclopropane derivative, characterized by the presence of a bromo and fluoro substituent on the phenyl ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and N-methylcyclopropanamine.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo substituent.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent is replaced by a different functional group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

  • The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the bromo substituent can be replaced by an aryl or alkyl group, leading to the formation of a new carbon-carbon bond.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including its effects on various biological pathways and targets.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • N-[(2-Bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
  • N-[(2-Chloro-3-fluorophenyl)methyl]-N-methylcyclopropanamine
  • N-[(2-Bromo-3-chlorophenyl)methyl]-N-methylcyclopropanamine

Comparison:

  • N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions.
  • Similar compounds with different substituents or positions may exhibit different chemical and biological properties, making them useful for comparative studies in research.

Biological Activity

N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine is an organic compound notable for its unique chemical structure, which includes a cyclopropane ring and halogen substituents on a phenyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃BrFN
  • Molecular Weight : 258.13 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CN(CC1=C(C(=CC=C1)F)Br)C2CC2

The compound features a cyclopropane derivative with a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The exact mechanisms can vary depending on the specific biological context and require detailed biochemical studies to elucidate fully.

Pharmacological Applications

Research indicates that this compound may serve as a valuable building block in drug discovery, particularly in developing compounds targeting neurological pathways or other therapeutic areas. Its structural characteristics allow for modifications that could lead to derivatives with enhanced pharmacological profiles.

Case Studies

  • Neuropharmacological Studies : In studies focusing on new psychoactive substances (NPS), compounds similar to this compound have been investigated for their effects on neurotransmitter systems. These studies suggest potential applications in treating mood disorders or neurodegenerative diseases .
  • Enzyme Inhibition : Preliminary research has indicated that compounds with similar structures may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, such as poly (ADP-ribose) glycohydrolase (PARG). This suggests a potential role in cancer therapeutics or other conditions where enzyme modulation is beneficial .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-[(2-Bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamineC₁₁H₁₃BrFNPotentially similar enzyme interactions
N-[(2-Chloro-3-fluorophenyl)methyl]-N-methylcyclopropanamineC₁₁H₁₃ClFNDifferent binding affinities due to chlorine substitution
N-[(2-Bromo-3-chlorophenyl)methyl]-N-methylcyclopropanamineC₁₁H₁₃BrClNComparative studies needed for biological activity

This table illustrates how variations in halogen substituents can impact the biological properties of related compounds, emphasizing the importance of structural nuances in medicinal chemistry.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine

InChI

InChI=1S/C11H13BrFN/c1-14(9-5-6-9)7-8-3-2-4-10(13)11(8)12/h2-4,9H,5-7H2,1H3

InChI Key

JSIOAFUWUBTUPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC=C1)F)Br)C2CC2

Origin of Product

United States

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